6-Hydroxygenistein
Overview
Description
6-Hydroxygenistein (6-OHG) is a derivative of Genistein, which is the simplest isoflavonoid compound of the Leguminosae . It has three consecutive hydrogen groups in the A ring . It exhibits a wide range of biological activities, such as antioxidant , anti-cancer , and antimicrobial activity .
Synthesis Analysis
A convergent synthesis route of this compound (6-OHG) was reported, starting from cheap and readily available biochanin A, via methylation, bromination, methoxylation, and demethylation . The structure of the products was confirmed by MS, IR, 1H NMR, and 13C NMR analysis .
Chemical Reactions Analysis
The antiradical activity of 6-OHG was determined using six different methods, namely, DPPH assay, ABTS assay, nitric oxide assay, superoxide assay, reducing power assay, and phosphomolybdenum assay using ascorbic acid (V C) as a positive control . The results show that 6-OHG possesses similar or greater antiradical activity than V C .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound were not found, it’s known that Genistein, from which this compound is derived, has some drawbacks such as low fat solubility, low water solubility , and low bioavailability .
Scientific Research Applications
Antioxidant Properties
- 6-Hydroxygenistein (6-OHG) demonstrates significant antiradical activity, potentially exceeding that of ascorbic acid, making it a promising antioxidant agent. This was evidenced through various assays, including DPPH, ABTS, and superoxide assays (Shao et al., 2020).
Bioactivity and Production
- Ortho-hydroxygenistein, including 6-OHG, is not commonly found in plants but is isolated from fermented soybean foods or microbial fermentation broth. Recent advances in genetic engineering have enabled the production of 6-OHG by genetically modified microorganisms, opening avenues for further bioactivity investigation and industrial applications (Chang, 2014).
Genotoxic and Cytotoxic Potential
- The oxidative metabolism of genistein, producing 6-OHG, can impact genotoxic potential. For instance, 6-OHG exhibited weaker toxic effects than genistein in human colon carcinoma cells, which might be due to its decreased cellular uptake (Schroeter et al., 2018).
Role in Fermented Soybean Products
- In fermented Japanese soybean products, 6-OHG, identified as a potent antioxidative substance, may contribute to protection against oxidative deterioration during processing (Esaki et al., 1999).
Enzymatic Synthesis
- Cytochrome P450 BM3 variants can be engineered to improve the regioselectivity of hydroxygenisteins, including 6-OHG, for potential industrial applications (Hong & Kong, 2020).
Melanogenesis Inhibition
- 6-OHG is identified as a potent melanogenesis inhibitor, showing significant inhibitory effects on tyrosinase activity and melanogenesis in melanoma cells, suggesting its potential in skin-related applications (Ding et al., 2015).
Enhanced Production Strategies
- Techniques like periodic hydrogen peroxide-shocking have been explored to increase the production of 3'-hydroxygenistein in engineered strains of Pichia pastoris, indicating scalable production methods for industrial use (Wang et al., 2016).
Mechanism of Action
6-Hydroxygenistein (6-OHG) may exhibit strong antioxidant activity . It’s also suggested that the functions of the isoflavones are influenced by the number and position of hydroxyl groups in the chemical structures . In addition, the bioactivity can be enhanced by a growing number of phenolic hydroxyl groups .
Future Directions
Properties
IUPAC Name |
5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-11-5-10(17)14(19)15(20)12(11)13(9)18/h1-6,16-17,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXSEWOOSVMREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60421838 | |
Record name | 6-Hydroxygenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13539-26-9 | |
Record name | 3-(4-Hydroxyphenyl)-5,6,7-tris(oxidanyl)chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxygenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-HYDROXYPHENYL)-5,6,7-TRIS(OXIDANYL)CHROMEN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DY8E2NQ8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.